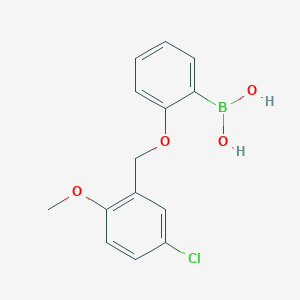
(2-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 5-chloro-2-methoxybenzyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzyl alcohol and phenylboronic acid.
Formation of Intermediate: The 5-chloro-2-methoxybenzyl alcohol is first converted to its corresponding bromide or chloride derivative using reagents like phosphorus tribromide or thionyl chloride.
Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki-Miyaura coupling conditions. This results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The chloro and methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Benzyl Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
(2-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs or as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.
作用机制
The mechanism of action of (2-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling.
2-Chlorophenylboronic Acid: Similar structure but lacks the methoxybenzyl group, making it less versatile in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group but lacks the chloro and benzyl substituents.
Uniqueness
(2-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid is unique due to its combination of functional groups, which allows for diverse reactivity and applications in organic synthesis. The presence of both chloro and methoxy groups provides additional sites for chemical modification, making it a valuable compound for developing new materials and pharmaceuticals.
属性
CAS 编号 |
1313762-07-0 |
|---|---|
分子式 |
C14H14BClO4 |
分子量 |
292.52 g/mol |
IUPAC 名称 |
[2-[(5-chloro-2-methoxyphenyl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H14BClO4/c1-19-13-7-6-11(16)8-10(13)9-20-14-5-3-2-4-12(14)15(17)18/h2-8,17-18H,9H2,1H3 |
InChI 键 |
LJMUQUGXQZJKQG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1OCC2=C(C=CC(=C2)Cl)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


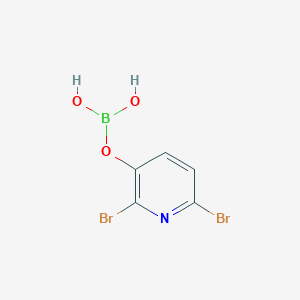
![2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14121151.png)
![1-Decyl-1'-methyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B14121157.png)
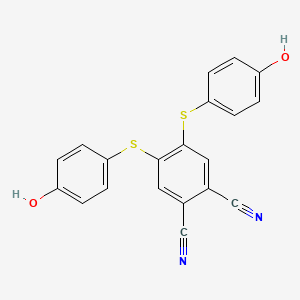
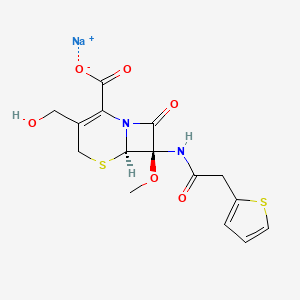

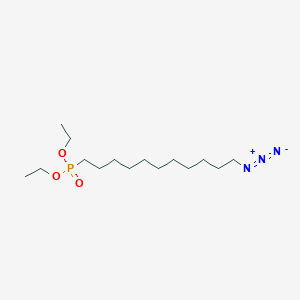
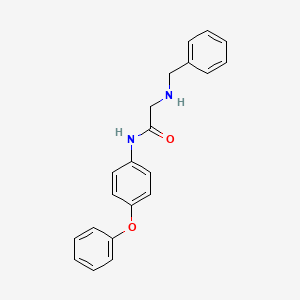

![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121202.png)
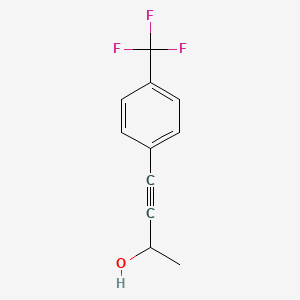
![1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14121210.png)
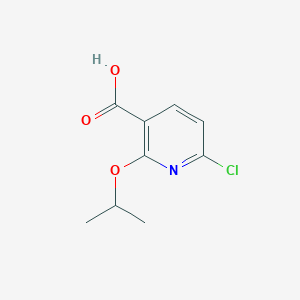
![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
